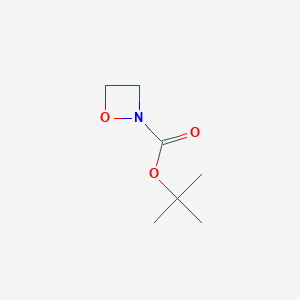

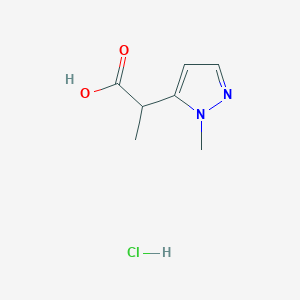

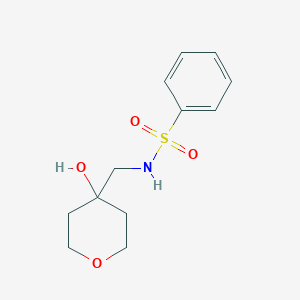

![molecular formula C22H19NO5S B2725762 tert-butyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate CAS No. 315237-67-3](/img/structure/B2725762.png)

tert-butyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazoles, which is a component of the compound, has been reported in the literature . A simple trituration method for the synthesis of 2-substituted benzothiazoles derived from N-protected amino acids and 2-aminothiophenol using molecular iodine as a mild Lewis acid catalyst has been proposed . The reaction occurs in one step for 20–25 min in solvent-free conditions and provides the target products in excellent yields .

Scientific Research Applications

Organic Synthesis Applications

In organic chemistry, compounds related to tert-butyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate have been used as building blocks in the synthesis of complex molecules. For instance, tert-butyl perbenzoate, which shares structural similarities, has been employed as a substitute for benzoquinone in mild (room-temperature) Fujiwara-Moritani reactions, facilitating the coupling between acetanilides and butyl acrylate under homogeneous conditions. This methodology has been enhanced by incorporating Cu(OAc)2 as a cocatalyst, demonstrating the potential of tert-butyl derivatives in facilitating organic transformations (Xinzhu Liu & K. K. Hii, 2011).

Materials Science and Sensory Applications

In materials science, benzothiazole modified carbazole derivatives, including those with tert-butyl groups, have shown promising applications in the development of sensory materials. Specifically, these compounds can form organogels that emit strong blue light and can detect volatile acid vapors, showcasing their utility as fluorescent sensory materials. This demonstrates the significance of tert-butyl groups in facilitating the organogelation of π-gelators, thus contributing to the development of efficient chemosensors (Jiabao Sun et al., 2015).

Catalysis and Environmental Applications

Tert-butyl derivatives have also found applications in catalysis, particularly in the fixation of carbon dioxide and other small molecules. The bifunctional frustrated Lewis pair 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole has been employed for the fixation of carbon dioxide, yielding adducts as zwitterionic, bicyclic boraheterocycles. This process is highly exothermic and proceeds with a low energy barrier, illustrating the potential of tert-butyl-containing compounds in environmental chemistry and catalysis (Eileen Theuergarten et al., 2012).

properties

IUPAC Name |

tert-butyl 2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5S/c1-22(2,3)28-19(24)12-26-14-9-8-13-10-15(21(25)27-17(13)11-14)20-23-16-6-4-5-7-18(16)29-20/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYLLOAKFREHCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

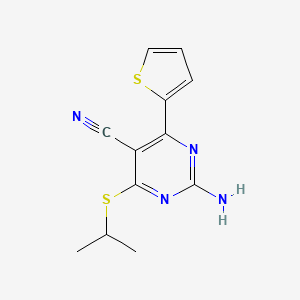

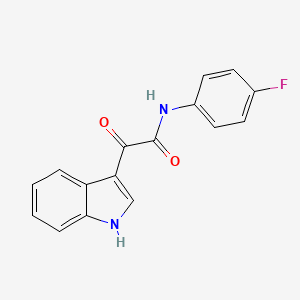

![N-(2-chloro-4-fluorophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2725681.png)

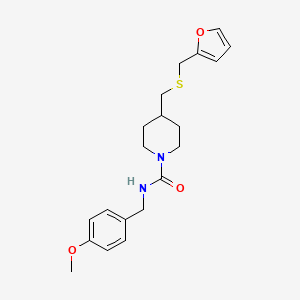

![2-Imino-2',4-dioxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B2725689.png)

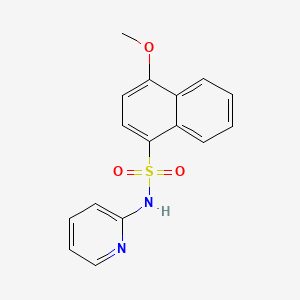

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2725690.png)

![1-(2-Methoxyethyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2725698.png)